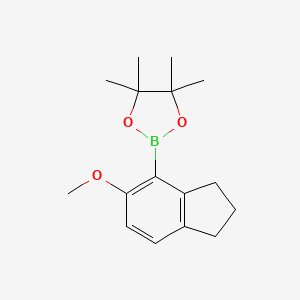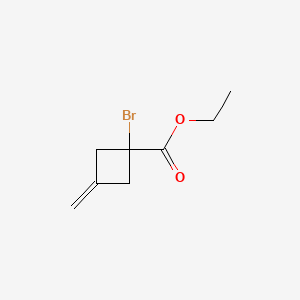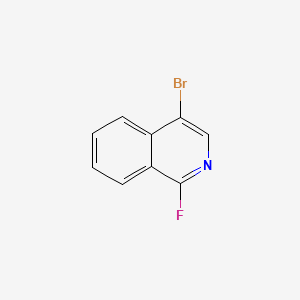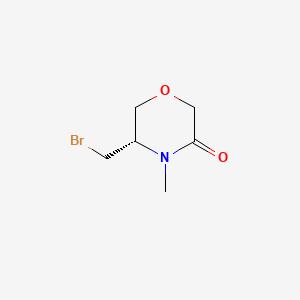
3-methyl-3-nitrobutane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-nitrobutane-1-sulfonyl fluoride (MNSF) is a highly reactive chemical compound with a wide range of applications in scientific research. It is a strong fluorinating agent that can be used to modify the structure of a wide range of organic molecules. MNSF is a colorless liquid that is soluble in organic solvents and is stable at room temperature. It is used in the synthesis of various compounds, in the preparation of new chemical reagents, and in the study of biochemical and physiological effects.
科学的研究の応用
3-methyl-3-nitrobutane-1-sulfonyl fluoride has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the preparation of new chemical reagents, such as nitroalkanes and nitroarenes. This compound can be used to modify the structure of organic molecules, such as carbohydrates, proteins, and nucleic acids, and can be used to study the biochemical and physiological effects of these molecules.
作用機序
3-methyl-3-nitrobutane-1-sulfonyl fluoride is a strong fluorinating agent that can be used to modify the structure of organic molecules. It reacts with the functional groups of the target molecule, forming a covalent bond with the carbon atom of the functional group. This reaction is highly exothermic and can result in the formation of a variety of products, depending on the molecule being modified.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It can be used to modify the structure of proteins and nucleic acids, which can affect the activity of these molecules. It can also be used to modify the structure of carbohydrates, which can affect the metabolism of these molecules. In addition, this compound can be used to study the effects of various compounds on cellular processes, such as cell division and apoptosis.
実験室実験の利点と制限
3-methyl-3-nitrobutane-1-sulfonyl fluoride has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used to modify the structure of organic molecules. It is also stable at room temperature and is soluble in organic solvents. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a highly reactive compound and must be carefully monitored to ensure that the desired product is produced.
将来の方向性
3-methyl-3-nitrobutane-1-sulfonyl fluoride has a wide range of potential applications in scientific research. It can be used to modify the structure of organic molecules, study the biochemical and physiological effects of these molecules, and study the effects of various compounds on cellular processes. Additionally, it can be used to synthesize new chemical reagents and pharmaceuticals. In the future, this compound could be used to develop more efficient and cost-effective methods for modifying the structure of organic molecules, as well as to study the biochemical and physiological effects of these molecules. Additionally, it could be used to develop new and improved pharmaceuticals, agrochemicals, and polymers.
合成法
3-methyl-3-nitrobutane-1-sulfonyl fluoride is synthesized through a two-step reaction. The first step is the nitration of 3-methyl-3-nitrobutane with nitric acid in the presence of sulfuric acid. This reaction produces 3-methyl-3-nitrobutane-1-sulfonate, which is then reacted with fluorosulfonic acid to produce this compound. This reaction is highly exothermic and must be carefully monitored to ensure that the desired product is produced.
特性
IUPAC Name |
3-methyl-3-nitrobutane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO4S/c1-5(2,7(8)9)3-4-12(6,10)11/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBTRPCBOPJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)



![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)

![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)

![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)
